molecular formula C19H17ClN2O B2652654 6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline CAS No. 438486-31-8

6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline

Cat. No. B2652654
CAS RN: 438486-31-8
M. Wt: 324.81
InChI Key: KUZVAYMCVZZHIQ-UHFFFAOYSA-N
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Description

The compound “6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

The synthesis of this compound involves the use of aryl glyoxal monohydrates, 5-methylisoxazol-3-amine and 4-hydroxyquinolin-2 (1 H )-one in the presence of a catalytic amount of DBU in H 2 O/EtOH (1:1) at 50 °C . This one-pot, three-component reaction results in the formation of the desired compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, as it is a quinoline derivative. Quinolines are bicyclic compounds that consist of a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

This compound has been found to inhibit the growth of epimastigotes of Trypanosoma cruzi, a protozoan parasite . This suggests that it may have potential as a therapeutic agent for diseases caused by this parasite .

Scientific Research Applications

Synthesis Techniques and Derivative Compounds

  • Synthesis of Quinoline Derivatives : A study by Chern et al. (1988) outlined methods for synthesizing quinoline derivatives, which are structurally similar to the compound . These methods involve reactions with isocyanates leading to various quinoline derivatives.

  • Coordination Chemistry with Metals : Ardizzoia et al. (2010) explored the coordination chemistry of a closely related compound, 6-chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d][1,3]oxazine, particularly its interactions with zinc and mercury. The study highlighted the compound's versatility in providing different environments for the metal center (Ardizzoia, Brenna, & Therrien, 2010).

  • Structural and Optical Properties : Zeyada, El-Nahass, and El-Shabaan (2016) investigated the structural and optical properties of quinoline derivative thin films, which could provide insights into the applications of similar compounds in material science (Zeyada, El-Nahass, & El-Shabaan, 2016).

  • Photovoltaic Applications : In another study by Zeyada, El-Nahass, and El-Shabaan (2016), the photovoltaic properties of quinoline derivatives were explored, indicating potential applications in organic–inorganic photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).

  • Antiprotozoal Activity : Meyer and Geffken (2004) synthesized 1,3-oxazino-anellated 4-amino-5-hydroxy-quinolines, showing weak antiprotozoal activity against Plasmodium falciparum, indicating potential medicinal applications of similar compounds (Meyer & Geffken, 2004).

Mechanism of Action

The mechanism of action of this compound appears to involve the inhibition of the ubiquinone (UQ) synthesis pathway in Trypanosoma cruzi . UQ is essential for the respiratory chain and redox balance in trypanosomatid protozoans . Inhibition of this pathway leads to a shortage of the UQ pool, which in turn inhibits the growth of the parasite .

properties

IUPAC Name

6-chloro-3-(1-phenylethyl)-2,4-dihydropyrido[3,2-h][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O/c1-13(14-6-3-2-4-7-14)22-11-15-10-17(20)16-8-5-9-21-18(16)19(15)23-12-22/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZVAYMCVZZHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC3=CC(=C4C=CC=NC4=C3OC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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